N-[4-(acetylamino)phenyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide
Description
N-[4-(acetylamino)phenyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a synthetic compound characterized by a butanamide backbone with a 4-oxo group. Key structural features include:
- A 4-(acetylamino)phenyl group at the N-terminus, which may enhance metabolic stability or receptor binding.
- A 4-(2-pyridyl)piperazino moiety at the 4-oxo position, a common motif in medicinal chemistry for targeting heterocyclic recognition sites in enzymes or receptors. This compound’s design likely aims to balance hydrophilicity (via the pyridyl-piperazino group) and lipophilicity (via the acetylamino-phenyl group) for optimized pharmacokinetics.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-16(27)23-17-5-7-18(8-6-17)24-20(28)9-10-21(29)26-14-12-25(13-15-26)19-4-2-3-11-22-19/h2-8,11H,9-10,12-15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQENTOXTFMMVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acetylation of aniline derivatives, followed by the introduction of the pyridyl and piperazino groups through various coupling reactions. Common reagents used in these reactions include acetic anhydride, pyridine, and piperazine. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several pharmacologically active molecules, as outlined below:
Backbone and Functional Group Variations
- 4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide (): Features a morpholine-phenyl group instead of pyridyl-piperazino, impacting solubility and target specificity. Demonstrates how aryl-ether linkages can modulate bioavailability compared to amide-based linkages .
Piperazine-Based Analogues
- N-[4-(Butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide (): Shares the pyridyl-piperazino group but substitutes the butanamide backbone with an acetamide scaffold. Highlighted in patent literature for kinase inhibition, suggesting the pyridyl-piperazino group’s role in targeting ATP-binding pockets .
- N-(4-{[4-(2-pyrimidinyl)piperazino]sulfonyl}phenyl)acetamide (): Replaces pyridyl with pyrimidinyl and introduces a sulfonyl group, which may alter electronic properties and binding affinity .
Enzyme Inhibitors
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights: The pyridyl-piperazino group is a recurring motif in enzyme inhibitors (e.g., CYP51, CTPS1) and kinase-targeting agents, suggesting its versatility in drug-receptor interactions .
- Therapeutic Potential: Analogs like UDO and NVP-AST487 demonstrate efficacy against parasitic and proliferative diseases, respectively. The target compound’s structural hybrid may position it as a dual-action agent, though experimental validation is needed .
Biological Activity
N-[4-(acetylamino)phenyl]-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an acetylamino group, a pyridyl-piperazine moiety, and a butanamide backbone. Its molecular formula is CHNO, and it has a molecular weight of approximately 342.39 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to act as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In vitro studies demonstrated that derivatives of this compound could inhibit CDK2 and CDK9 with IC values in the low micromolar range, indicating strong potential for anticancer applications .
2. GPCR Ligand Activity
The compound also functions as a G protein-coupled receptor (GPCR) ligand. It was found to modulate various signaling pathways associated with GPCRs, which are critical for numerous physiological processes. The bioactivity data suggest that it can influence cellular responses through these receptors, although specific receptor targets require further elucidation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
In Silico Studies
Recent computational studies have assessed the drug-like properties of this compound using Lipinski's rule of five, which evaluates the pharmacokinetic properties of compounds. The results indicated that most derivatives conform to the rule, suggesting favorable absorption and permeability characteristics .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits moderate activity as a protease inhibitor and enzyme inhibitor. These findings are significant for developing therapeutic agents targeting various diseases, including cancer and metabolic disorders .
Toxicological Assessment
A comprehensive toxicological assessment using ProtTox-II indicated that none of the synthesized derivatives exhibited significant cytotoxic or hepatotoxic effects, making them promising candidates for further development in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
